molecular formula C23H28O6 B161256 gomisin N CAS No. 69176-52-9

gomisin N

Cat. No. B161256
CAS RN: 69176-52-9
M. Wt: 400.5 g/mol
InChI Key: RTZKSTLPRTWFEV-OLZOCXBDSA-N
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Description

Gomisin N (GN) is a lignan compound found in Schisandra chinensis, a woody plant endemic to Asia . It has been shown to possess anti-oxidative, anti-tumorigenic, and anti-inflammatory activities . It also exhibits hepatoprotective effects in vivo and in vitro .


Synthesis Analysis

While there is limited information available on the synthesis of this compound, it is known to be a physiological lignan derived from Schisandra chinensis . It’s also reported that GN inhibits melanin synthesis by repressing the expression of MITF and melanogenic enzymes .


Chemical Reactions Analysis

This compound has been found to inhibit adipogenesis and lipogenesis in adipocyte differentiation . It not only increases the expression of thermogenic factors, including uncoupling protein 1 (UCP1), but also enhances fatty acid oxidation (FAO) in 3T3-L1 cells .

Scientific Research Applications

Inhibiting Melanogenesis

Gomisin N, a lignan compound from Schisandra chinensis, has been identified as an inhibitor of melanogenesis. It reduces melanin content in mammalian cells and zebrafish embryos by downregulating key proteins in melanogenesis, without causing cellular toxicity. This compound appears to work by modulating the PI3K/Akt and MAPK/ERK pathways, leading to reduced expression of melanocortin 1 receptor (MC1R), adenylyl cyclase 2, microphthalmia-associated transcription factor (MITF), tyrosinase, and related proteins (Chae et al., 2017)(Chae et al., 2017).

Anti-Allergic Effects

This compound demonstrates anti-allergic properties by inhibiting inflammatory cytokine expression in mouse bone marrow-derived mast cells (BMMCs). It notably reduces the production of interleukin-6 (IL-6), prostaglandin D2 (PGD2), leukotriene C4 (LTC4), β-hexosaminidase, and cyclooxygenase-2 (COX-2) in stimulated BMMCs, suggesting its potential for treating allergies (Chae et al., 2011)(Chae et al., 2011).

Reducing Endoplasmic Reticulum Stress and Hepatic Steatosis

This compound shows promise in reducing endoplasmic reticulum (ER) stress and hepatic steatosis. It lowers expression of ER stress markers and triglyceride levels in HepG2 cells and mouse liver. This suggests its utility in inhibiting ER stress and ameliorating hepatic steatosis induced by ER stress (Jang et al., 2016)(Jang et al., 2016).

Effects on Obesity

This compound has shown significant effects in a fly model of obesity, where it reduced body weight, triglyceride levels, and improved lifespan. In addition, it prevented ER stress-induced apoptosis in pancreatic β-cells and increased autophagy, indicating its potential for obesity treatment (Cheon et al., 2019)(Cheon et al., 2019).

Inhibiting Adipogenesis

This compound inhibits the differentiation of preadipocytes and reduces adiposity in high-fat diet-induced obese mice. It works by impairing mitotic clonal expansion, downregulating adipogenesis-related factors, and upregulating AMP-activated protein kinase (Jang et al., 2017)(Jang et al., 2017).

Inhibiting Wnt/β-Catenin Signaling in Colorectal Cancer

This compound disrupts the interaction between β-catenin and DNA in colorectal cancer cells, potentially making it useful for preventing and treating human colorectal cancers (Kang et al., 2012)(Kang et al., 2012).

Mechanism of Action

Target of Action

Gomisin N, a lignan isolated from the dried fruits of Schisandra chinensis, primarily targets the Phosphatidylinositol 3-kinase (PI3K)–Akt–mammalian target of rapamycin (mTOR) pathway . This pathway has been implicated in the pathogenesis of liver cancer .

Mode of Action

This compound interacts with its targets by inhibiting the PI3K–Akt pathway and regulating the mTOR–ULK1 pathway in liver cancer cells . It reduces the protein levels of phospho-PI3K (p85 tyrosine (Tyr)458), phospho-Akt (serine (Ser)473), and Akt downstream molecules Mcl-1 in HepG2 and HCCLM3 cells . Meanwhile, this compound activates mTOR and inhibits ULK1 (a negative downstream effector of mTOR) activities .

Biochemical Pathways

The PI3K–Akt–mTOR pathway is a crucial biochemical pathway affected by this compound . This pathway plays a significant role in cell survival, growth, and metabolism. This compound’s action on this pathway leads to the inhibition of autophagy in liver cancer cells .

Pharmacokinetics

A study has reported reliable responses at concentrations of 05-200 ng/ml for this compound . This suggests that this compound may have good bioavailability, but more research is needed to fully understand its ADME properties.

Result of Action

This compound has been reported to reduce the viability of, and induce apoptosis in, HepG2 liver cancer cells . It also inhibits autophagy in liver cancer cells . These molecular and cellular effects are primarily due to the inhibition of the PI3K–Akt pathway and regulation of the mTOR–ULK1 pathway .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of ethanol has been shown to enhance the protective effect of this compound against ethanol-induced liver injury . .

Safety and Hazards

Gomisin N is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Biochemical Analysis

Biochemical Properties

Gomisin N interacts with several enzymes, proteins, and other biomolecules. It has been found to inhibit the extracellular signal-regulated kinase and phosphoinositide 3-kinase/protein kinase B signaling in the mitotic clonal expansion process and activate AMP-activated protein kinase . Furthermore, this compound downregulates CCAT/enhancer-binding protein β (C/EBPβ) and histone H3K9 demethylase JMJD2B during early stages of adipogenesis .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It has been reported to inhibit adipogenesis and lipogenesis in adipocyte differentiation . In HepG2 cells, it has shown inhibitory effects on hepatic CB1R-mediated insulin resistance and gluconeogenesis . Moreover, this compound has been found to reduce melanin production by repressing the expression of MITF, tyrosinase, TRP-1, and TRP-2 in melanocytes .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits melanin synthesis by repressing the expression of MITF and melanogenic enzymes, probably through modulating the PI3K/Akt and MAPK/ERK pathways . In adipogenesis, it impairs mitotic clonal expansion caused by cell cycle arrest at the G1/S phase transition .

Dosage Effects in Animal Models

In high-fat diet-induced obese mice, this compound effectively lowered the final body weight, adipose tissue mass, and reduced the serum levels of glucose, total triglyceride, and cholesterol

Metabolic Pathways

It has been found to affect lipid and glucose metabolism .

properties

IUPAC Name

(9R,10S)-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O6/c1-12-7-14-9-16(24-3)20(25-4)22(26-5)18(14)19-15(8-13(12)2)10-17-21(23(19)27-6)29-11-28-17/h9-10,12-13H,7-8,11H2,1-6H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTZKSTLPRTWFEV-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4CC1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC3=C(C(=C2C4=C(C(=C(C=C4C[C@H]1C)OC)OC)OC)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10231747
Record name (+)-Schisandrin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61281-37-6, 69176-52-9, 82467-52-5
Record name gamma-Schizandrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061281376
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gomisin N
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069176529
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Schisandrin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082467525
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Schisandrin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10231747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SCHISANDRIN B, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02XA4X3KZW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name GOMISIN N
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO6O75Z5V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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